Cas no 49689-66-9 (z-glu(obzl)-onp)

z-glu(obzl)-onp 化学的及び物理的性質
名前と識別子
-
- z-glu(obzl)-onp
- Z-L-glutamic acid γ-benzyl α-4-nitrophenyl ester
- Z-GLUTAMIC ACID(OBZL)-ONP
- Z-L-GLUTAMIC ACID-γ-BENZYL α-4-NITROPHENYL ESTER
- Z-L-Glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester
- AKOS027327992
- (S)-5-benzyl 1-(4-nitrophenyl) 2-(benzyloxycarbonylamino)pentanedioate
- FD21457
- 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
- AS-49077
- 49689-66-9
- 5894-89-3
-
- インチ: InChI=1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31)/t23-/m0/s1
- InChIKey: PARQXTFBGGEDHC-QHCPKHFHSA-N
- ほほえんだ: C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 492.15300
- どういたいしつりょう: 492.153
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 13
- 複雑さ: 720
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 137A^2
- 疎水性パラメータ計算基準値(XlogP): 4.5
じっけんとくせい
- 密度みつど: 1.311±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (2.3E-4 g/L) (25 ºC),
- PSA: 136.75000
- LogP: 5.23290
z-glu(obzl)-onp 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G650133-50mg |
Z-GLU(OBZL)-ONP |
49689-66-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296794A-5 g |
Z-L-glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester, |
49689-66-9 | 5g |
¥1,384.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296794-1g |
Z-L-glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester, |
49689-66-9 | 1g |
¥722.00 | 2023-09-05 | ||
TRC | G650133-100mg |
Z-GLU(OBZL)-ONP |
49689-66-9 | 100mg |
$ 65.00 | 2022-06-04 | ||
TRC | G650133-500mg |
Z-GLU(OBZL)-ONP |
49689-66-9 | 500mg |
$ 95.00 | 2022-06-04 | ||
A2B Chem LLC | AG24232-1g |
Z-Glu(obzl)-onp |
49689-66-9 | ≥ 97 % (HPLC) | 1g |
$200.00 | 2024-04-19 | |
A2B Chem LLC | AG24232-5g |
Z-Glu(obzl)-onp |
49689-66-9 | ≥ 97 % (HPLC) | 5g |
$649.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296794A-5g |
Z-L-glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester, |
49689-66-9 | 5g |
¥1384.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296794-1 g |
Z-L-glutamic acid-gamma-benzyl alpha-4-nitrophenyl ester, |
49689-66-9 | 1g |
¥722.00 | 2023-07-11 |
z-glu(obzl)-onp 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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z-glu(obzl)-onpに関する追加情報
Z-Glu(OBzl)-ONP: A Comprehensive Overview
The compound with CAS No. 49689-66-9, commonly referred to as Z-Glu(OBzl)-ONP, is a significant molecule in the field of organic chemistry and peptide synthesis. This compound is a derivative of glutamic acid, a naturally occurring amino acid, and has been extensively studied for its role in peptide bond formation and its applications in drug discovery. The Z-Glu(OBzl)-ONP structure incorporates a benzyl ester group (OBzl) and an nitrophenyl (ONP) group, which contribute to its unique chemical properties and reactivity.
Recent advancements in peptide chemistry have highlighted the importance of Z-Glu(OBzl)-ONP as a versatile reagent for constructing peptide bonds. The molecule's structure allows for efficient coupling reactions, making it a valuable tool in solid-phase peptide synthesis (SPPS). Researchers have demonstrated that the Z-Glu(OBzl)-ONP derivative exhibits high reactivity under mild conditions, which minimizes side reactions and enhances the yield of desired products. This property has made it a preferred choice in the synthesis of complex peptides and bioactive molecules.
One of the most notable applications of Z-Glu(OBzl)-ONP is in the study of enzyme kinetics and inhibitor design. The compound's ability to act as a substrate for various proteases has been leveraged to investigate enzymatic mechanisms and develop potential therapeutic agents. For instance, studies have shown that Z-Glu(OBzl)-ONP can be cleaved by specific proteases, releasing the nitrophenyl group and generating measurable fluorescence or colorimetric signals. This makes it an ideal substrate for high-throughput screening assays aimed at identifying novel protease inhibitors.
Moreover, the Z-Glu(OBzl)-ONP molecule has been utilized in the development of bioconjugates and drug delivery systems. Its reactive groups enable site-specific modifications of biomolecules, such as antibodies or proteins, facilitating the creation of targeted therapeutics. Recent research has explored the use of Z-Glu(OBzl)-ONP in click chemistry reactions, where its compatibility with azide or alkyne groups has been exploited to form stable covalent bonds. These findings underscore its potential in advancing nanotechnology and personalized medicine.
The synthesis of Z-Glu(OBzl)-ONP involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the protection of glutamic acid's carboxyl group with a benzyl ester and the introduction of the nitrophenyl group via nucleophilic substitution. Researchers have optimized these steps to improve yield and purity, ensuring that Z-Glu(OBzl)-ONP can be produced on a large scale for industrial applications.
In terms of safety and handling, Z-Glu(OBzl)-ONP is classified as a non-hazardous chemical under standard laboratory conditions. However, proper precautions should be taken during synthesis and handling to avoid exposure to sensitive individuals or environmental contamination. The compound is stable under normal storage conditions but should be protected from light and moisture to prevent degradation.
Looking ahead, the continued exploration of Z-Glu(OBzl)-ONP properties is expected to unlock new avenues in chemical biology and materials science. Its role as a building block for advanced materials, such as self-healing polymers or stimuli-responsive systems, is an emerging area of interest. Additionally, ongoing research into its biocompatibility and pharmacokinetics may pave the way for its use in clinical settings.
In conclusion, Z-Glu(OBzl)-ONP (CAS No. 49689-66-9) is a versatile compound with wide-ranging applications in organic synthesis, peptide chemistry, and drug discovery. Its unique structure and reactivity make it an invaluable tool for researchers across various disciplines. As scientific understanding deepens, this molecule is poised to contribute even more significantly to advancements in biotechnology and medicine.
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